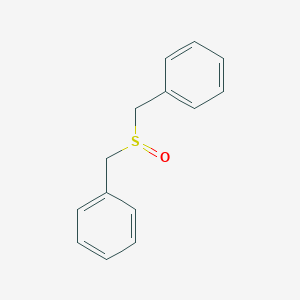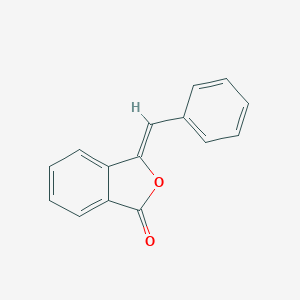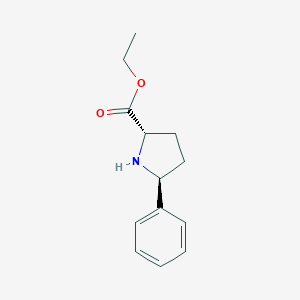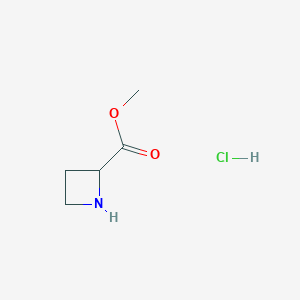
(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of dimethylamine with a trifluoromethylated precursor under controlled conditions. One common method includes the use of trifluoroacetaldehyde and dimethylamine in the presence of a base to facilitate the formation of the enone structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反应分析
Types of Reactions
(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone to its corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols, amines, and other substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can affect various biochemical pathways, making it a compound of interest in drug discovery and development .
相似化合物的比较
Similar Compounds
- (E)-3-(dimethylamino)-N,N-dimethylacrylamide
- (E)-3-(dimethylamino)methylidene-1,1-dimethylurea
- (E)-3-(dimethylamino)acrylate
Uniqueness
(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it more versatile compared to similar compounds .
属性
CAS 编号 |
127223-93-2 |
|---|---|
分子式 |
C6H8F3NO |
分子量 |
167.13 g/mol |
IUPAC 名称 |
4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C6H8F3NO/c1-10(2)4-3-5(11)6(7,8)9/h3-4H,1-2H3 |
InChI 键 |
OPFMBYIQGSJDOB-UHFFFAOYSA-N |
SMILES |
CN(C)C=CC(=O)C(F)(F)F |
手性 SMILES |
CN(C)/C=C/C(=O)C(F)(F)F |
规范 SMILES |
CN(C)C=CC(=O)C(F)(F)F |
Pictograms |
Irritant |
溶解度 |
17.9 [ug/mL] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of the trifluoromethyl group influence the vibrational frequencies in (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one?
A1: The trifluoromethyl group in this compound notably influences the vibrational frequencies of the molecule, particularly the C–F vibrations. These vibrations exhibit coupling with the C–H vibrations adjacent to the CF3 group, adding complexity to the analysis of infrared spectra []. The formation of intermolecular hydrogen bonds further affects the C–F vibrations, necessitating careful interpretation of spectral data to decouple these effects and accurately assign vibrational modes.
Q2: What is the significance of this compound in synthetic chemistry?
A2: this compound plays a crucial role as a versatile building block in organic synthesis. Its reaction with various lithium derivatives of aromatic or heteroaromatic compounds allows for the preparation of trifluoromethyl enones and enediones []. This reaction proceeds stereospecifically, yielding solely the (E)-isomers of the enones, highlighting its utility in synthesizing specific isomers with potentially distinct biological activities. Furthermore, it can be used to synthesize trifluoromethylated arylhydrazones through a coupling reaction with different aromatic diazonium salts [, ]. This synthetic route provides access to a diverse array of trifluoromethyl-containing compounds, expanding the chemical space for exploring new pharmaceuticals and materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B177159.png)








